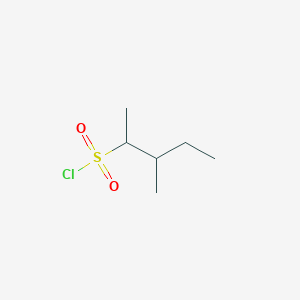
3-Methylpentane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C6H13ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-methylpentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpentane-2-sulfonyl chloride can be synthesized through the reaction of 3-methylpentane-2-sulfonic acid with thionyl chloride. The reaction typically involves heating the sulfonic acid with an excess of thionyl chloride under reflux conditions. The reaction proceeds as follows:
C6H13SO3H+SOCl2→C6H13SO2Cl+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Thiols: Formed from the reaction with thiols.
Applications De Recherche Scientifique
3-Methylpentane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is employed in the preparation of sulfonated polymers, which are used in ion-exchange membranes and other advanced materials.
Biochemistry: The compound is used to modify proteins and peptides by introducing sulfonyl groups, which can affect their activity and stability.
Mécanisme D'action
The mechanism of action of 3-methylpentane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Ethanesulfonyl chloride: Contains an ethyl group instead of the 3-methylpentane backbone.
Benzenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less flexible.
Uniqueness: 3-Methylpentane-2-sulfonyl chloride is unique due to its branched alkane structure, which can influence its reactivity and the steric effects in its reactions. This makes it distinct from simpler sulfonyl chlorides like methanesulfonyl chloride and ethanesulfonyl chloride, as well as aromatic sulfonyl chlorides like benzenesulfonyl chloride.
Propriétés
Formule moléculaire |
C6H13ClO2S |
|---|---|
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
3-methylpentane-2-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3 |
Clé InChI |
DQLKIZBRPWEHJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



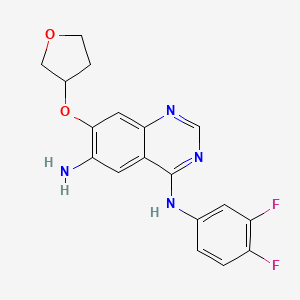

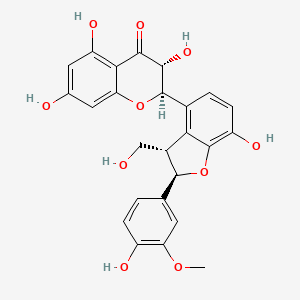
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
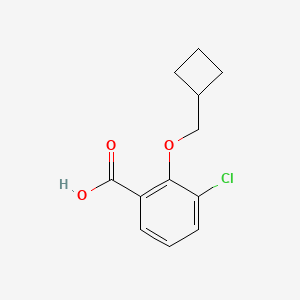
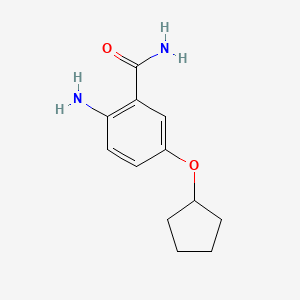



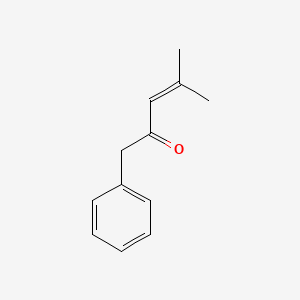
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)


